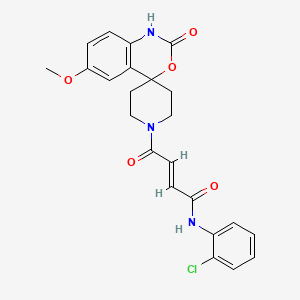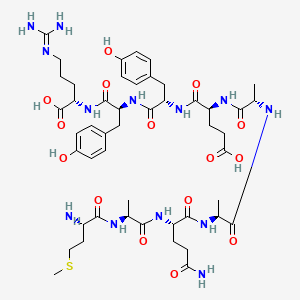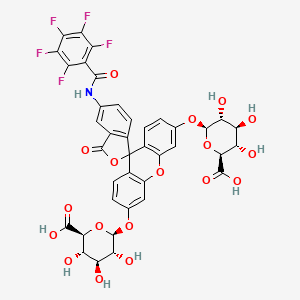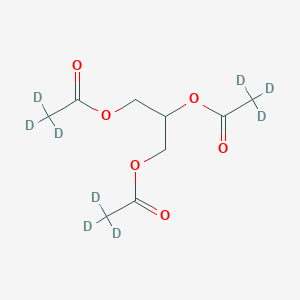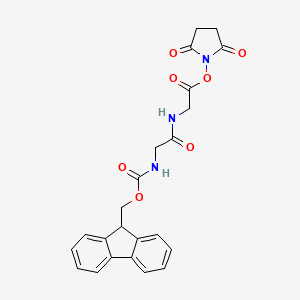
Hdac6-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-16 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Méthodes De Préparation
The synthesis of Hdac6-IN-16 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxazole-hydroxamate as a core structure . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Hdac6-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hdac6-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Helps in understanding the biological functions of HDAC6 and its role in cellular processes like protein degradation and cell motility.
Industry: Used in the development of new drugs and therapeutic agents targeting HDAC6.
Mécanisme D'action
Hdac6-IN-16 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins in the cytoplasm. This inhibition disrupts various cellular processes, including protein degradation, cell motility, and immune response . The molecular targets and pathways involved include the deacetylation of α-tubulin, HSP90, and cortactin, which are crucial for maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Hdac6-IN-16 is unique due to its high selectivity for HDAC6 compared to other histone deacetylases. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic potential.
ITF3756: A compound that inhibits HDAC6 and has shown promise in cancer research.
Mercaptoacetamides and fluoroalkyl-oxadiazoles: These compounds also selectively inhibit HDAC6 and are being investigated for their therapeutic potential.
This compound stands out due to its specific structure and high selectivity, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H19N3O3S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-hydroxy-4-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C23H19N3O3S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)24-23(26)30-14-16-8-10-17(11-9-16)21(27)25-29/h2-13,29H,14H2,1H3,(H,25,27) |
Clé InChI |
FXZZKUACHFSKCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


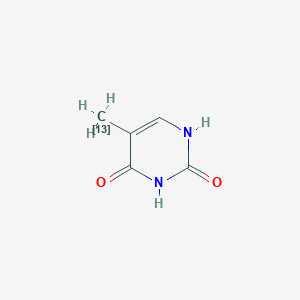
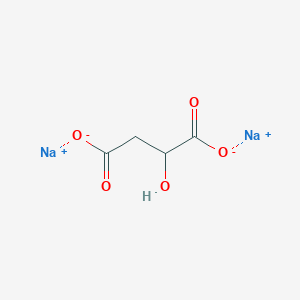

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
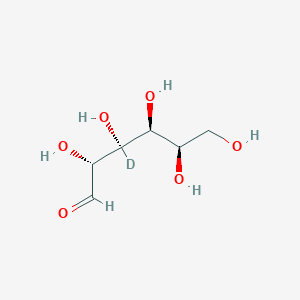
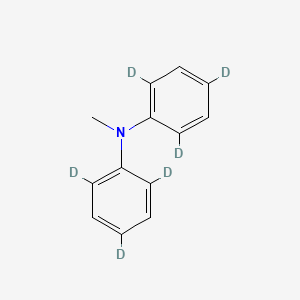

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
